

Application Notes and Protocols for 740 Y-P in Primary Neurons

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Compound of Interest

Compound Name: 740 Y-P

Cat. No.: B15605770

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Introduction

740 Y-P is a cell-permeable phosphopeptide that acts as a potent and specific activator of Phosphoinositide 3-kinase (PI3K). It functions by binding with high affinity to the p85 subunit of PI3K, initiating the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism in various cell types, including neurons. In primary neurons, activation of the PI3K/Akt pathway by **740 Y-P** has been shown to be neuroprotective, promoting neuronal survival and potentially enhancing neurite outgrowth. These application notes provide detailed protocols for the use of **740 Y-P** in primary neuronal cultures, with a focus on optimizing its neuroprotective effects.

Quantitative Data Summary

The optimal concentration of **740 Y-P** can vary depending on the primary neuron type and the specific experimental goals. Based on published studies, the following concentrations have been used effectively in various cell culture models. A dose-response experiment is recommended to determine the optimal concentration for your specific primary neuron culture.

Cell Type	Concentration	Incubation Time	Observed Effect	Reference
Rat Cerebellar Granule Neurons	10 - 50 µg/mL	24 hours	Promotion of cell survival	[1] [2]
PC12 Cells	30 µM	24 hours	Autophagy modulation	
NIH 3T3 Cells	50 µg/mL	2 hours	PI3K activation	
C2 Muscle Cells	50 µg/mL	48 hours	Mitogenic activity	
Human Melanoma MNT-1 Cells	20 µM	24 hours	PI3K activation	

Experimental Protocols

Protocol 1: Preparation of 740 Y-P Stock Solution

Materials:

- **740 Y-P** peptide
- Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
- Sterile microcentrifuge tubes

Procedure:

- Allow the lyophilized **740 Y-P** peptide to equilibrate to room temperature before opening the vial.
- Reconstitute the peptide in sterile, nuclease-free water or PBS to create a stock solution. For example, to prepare a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide.
- Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Primary Cerebellar Granule Neuron (CGN) Culture

Materials:

- Postnatal day 5-7 (P5-P7) rat or mouse pups
- Dissection medium (e.g., Hank's Balanced Salt Solution - HBSS)
- Digestion solution (e.g., Trypsin-EDTA)
- Plating medium (e.g., Basal Medium Eagle - BME supplemented with 10% fetal bovine serum, glucose, and antibiotics)
- Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
- Cytosine arabinoside (Ara-C) to inhibit non-neuronal cell proliferation (optional)

Procedure:

- Isolate cerebella from P5-P7 rat or mouse pups in ice-cold dissection medium.
- Mince the tissue and digest with a trypsin solution according to standard protocols.
- Triturate the digested tissue to obtain a single-cell suspension.
- Plate the cells onto poly-D-lysine or poly-L-ornithine coated culture vessels at a desired density (e.g., 1.25×10^6 cells/mL).
- After 24 hours, add Ara-C (final concentration 5-10 μ M) to the culture medium to inhibit the proliferation of glial cells, if a pure neuronal culture is desired.
- Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.

Protocol 3: Neuroprotection Assay in Primary Cerebellar Granule Neurons

This protocol is designed to assess the neuroprotective effects of **740 Y-P** against apoptosis induced by serum and potassium deprivation.

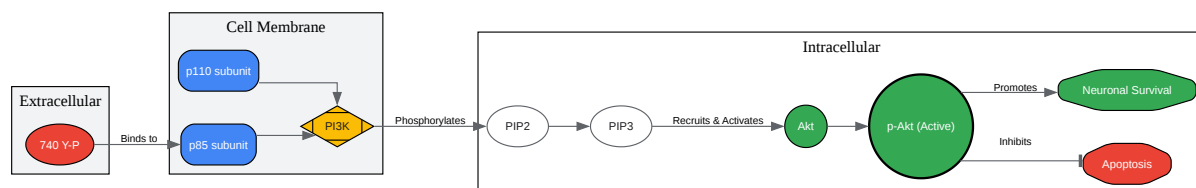
Materials:

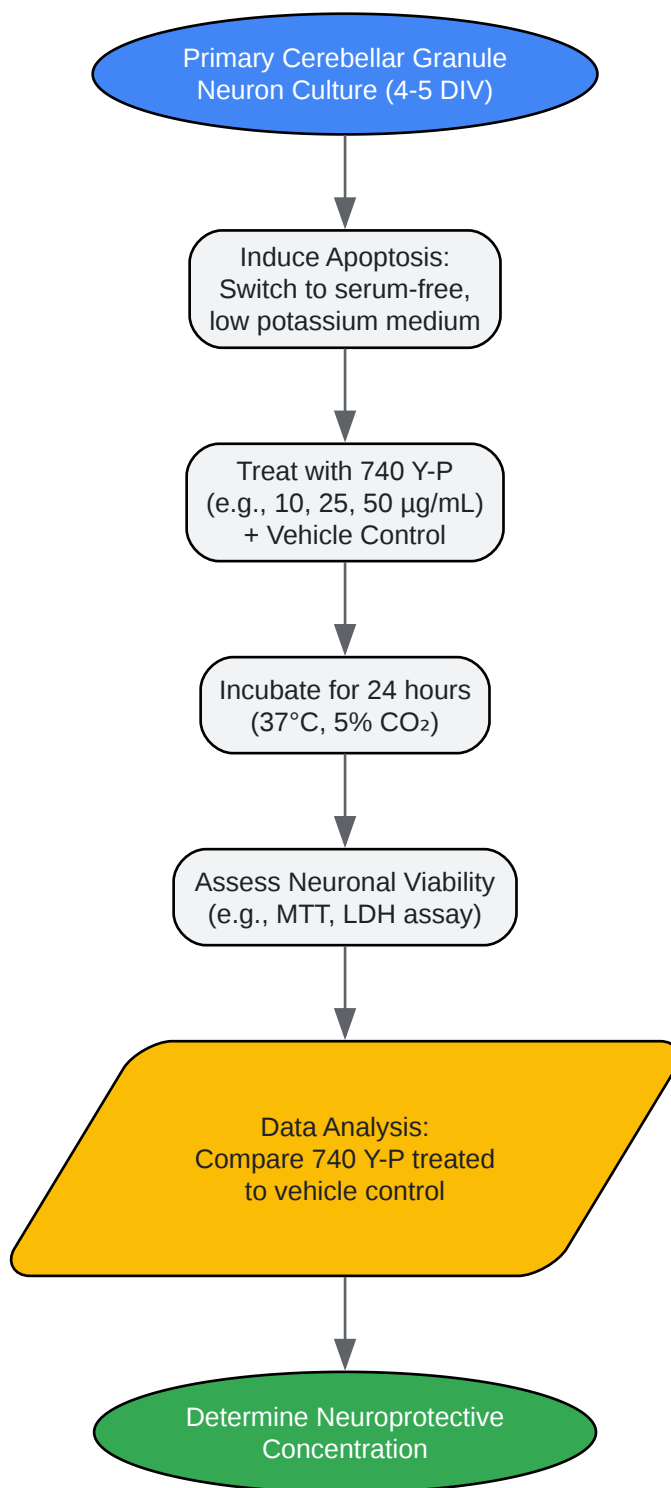
- Primary CGN cultures (prepared as in Protocol 2)
- Serum-free, low potassium (5 mM KCl) culture medium to induce apoptosis
- **740 Y-P** stock solution
- Cell viability assay (e.g., MTT, LDH, or live/dead staining)

Procedure:

- After 4-5 days in vitro (DIV), switch the culture medium to a serum-free, low potassium medium to induce apoptosis.
- Immediately add **740 Y-P** to the cultures at various final concentrations (e.g., 10, 25, 50 µg/mL). Include a vehicle control (the solvent used for the **740 Y-P** stock solution).
- Incubate the cultures for 24 hours.
- Assess cell viability using a preferred method.
- Quantify the results and compare the viability of **740 Y-P**-treated neurons to the vehicle-treated control to determine the neuroprotective effect.

Visualization of Signaling Pathway and Experimental Workflow





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References

- 1. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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